2-(phenoxyacetyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol
Overview
Description
2-(phenoxyacetyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol is a useful research compound. Its molecular formula is C17H19F3N2O3 and its molecular weight is 356.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(phenoxyacetyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol is 356.13477696 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(phenoxyacetyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(phenoxyacetyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound 2-(phenoxyacetyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol, as part of the trifluoromethylazoles family, is involved in various synthetic processes. For instance, Jones et al. (1996) studied the trifluoroacetylation of specific dihydro-pyran and dihydrofuran compounds, leading to related trifluoromethyl pyrazol alcohols. This research emphasized the potential of these compounds in measuring pH in biological media via 19F NMR spectroscopy (Jones et al., 1996).
Structural Analysis
Martins et al. (2010) conducted an X-ray diffraction study on similar compounds, providing insights into their structural properties. Their work included semi-empirical MO calculations and analysis of π-electron delocalization, offering a deeper understanding of the molecular structure and its electronic characteristics (Martins et al., 2010).
Application in Catalysis
In the field of catalysis, Zare et al. (2014) explored the use of related trifluoromethyl pyrazoles in catalyzing condensation reactions. This study highlighted the efficiency of these compounds in organic synthesis, particularly in creating bis-pyrazole compounds under mild conditions (Zare et al., 2014).
Pharmaceutical Applications
In the realm of pharmaceutical research, Lam et al. (2022) investigated the synthesis of a trifluoromethylated indenopyrazole, demonstrating the potential of these compounds in developing new medications. Their study provided insights into the synthesis methods and properties of these compounds, which could be crucial for future drug development (Lam et al., 2022).
properties
IUPAC Name |
1-[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2-yl]-2-phenoxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O3/c18-17(19,20)16(24)13-9-5-2-6-10-14(13)21-22(16)15(23)11-25-12-7-3-1-4-8-12/h1,3-4,7-8,13,24H,2,5-6,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYZUTMVPCMMJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(=NN(C2(C(F)(F)F)O)C(=O)COC3=CC=CC=C3)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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